molecular formula C11H13N3O B5378832 N-(1-cyano-1-methylethyl)-N'-phenylurea

N-(1-cyano-1-methylethyl)-N'-phenylurea

Cat. No.: B5378832
M. Wt: 203.24 g/mol
InChI Key: XGKYIUMUIGODRI-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-N'-phenylurea is a chemical compound featuring a urea core substituted with a phenyl group and a 1-cyano-1-methylethyl moiety. This structure incorporates both urea and nitrile functional groups, which are of significant interest in various research fields. The nitrile group (CN) is a common biocompatible functional group in medicinal chemistry and pharmaceutical research. It is known for its robust nature and low metabolic conversion, often serving as a key hydrogen bond acceptor in molecular interactions with biological targets . Nitriles can act as linear, rod-like linkers due to their small steric demand, and they are frequently explored as carbonyl bioisosteres in drug design to optimize binding affinity and selectivity . Furthermore, phenylurea derivatives are a well-studied class of compounds in agrochemical research, particularly for their insect growth regulation properties . This combination of features makes this compound a potentially valuable building block or intermediate for researchers in chemical biology, medicinal chemistry, and agrochemistry. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the development of novel enzyme inhibitors or receptor ligands. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-cyanopropan-2-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,8-12)14-10(15)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKYIUMUIGODRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Below is a systematic comparison of N-(1-cyano-1-methylethyl)-N'-phenylurea with structurally or functionally related phenylurea derivatives.

Structural Analogs in Pharmaceuticals and Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
  • Substituents : N-1 = 4-chloro-3-(trifluoromethyl)phenyl; N'- = phenyl.
  • Application: Anticancer agent against non-small cell lung cancer (NSCLC).
  • Key Findings :
    • Induces cell cycle arrest and inhibits NSCLC cell growth.
    • The chloro and trifluoromethyl groups enhance cytotoxicity through hydrophobic interactions and metabolic stability .
N-(2-Chlorobenzoyl)-N'-phenylurea
  • Substituents : N-1 = 2-chlorobenzoyl; N'- = phenyl.
  • Application : Anticancer activity against HeLa cells.
  • Key Findings :
    • Synthesized via Schotten-Baumann reaction with 80% yield.
    • Exhibits an IC₅₀ of 12.5 µg/mL against HeLa cells, indicating moderate potency .
  • Comparison: The target compound’s aliphatic cyano group contrasts with the aromatic chlorobenzoyl moiety, which may reduce DNA intercalation capacity but improve membrane permeability .

Agrochemical and Plant Protection Agents

CPPU (N-(2-chloro-4-pyridinyl)-N′-phenylurea)
  • Substituents : N-1 = 2-chloro-4-pyridinyl; N'- = phenyl.
  • Application : Plant growth regulator (cytokinin-like activity).
  • Key Findings :
    • Promotes cell division and delays senescence in plants.
    • Activates cytokinin receptors more effectively than thidiazuron (TDZ) in some species .
EDU (Ethylenediurea, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea)
  • Substituents : N-1 = 2-(2-oxo-1-imidazolidinyl)ethyl; N'- = phenyl.
  • Application : Antiozonant protecting plants from ozone damage.
  • Key Findings :
    • Applied as a foliar spray or soil drench, EDU mitigates oxidative stress in crops like beans and olives .
  • Comparison: The target compound lacks EDU’s imidazolidinyl ring, which is critical for radical scavenging. However, its cyano group could confer alternative antioxidant mechanisms .

Herbicidal and Fungicidal Phenylureas

Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
  • Substituents : N-1 = (2-chlorophenyl)methyl; N'- = 1-methyl-1-phenylethyl.
  • Application : Herbicide.
  • Key Findings :
    • Targets weed species through inhibition of photosynthesis or cell division .
  • Comparison: The target compound’s simpler N-1 substituent (cyano-methylethyl vs. chlorophenylmethyl) may reduce herbicidal potency but improve environmental degradation profiles .
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
  • Substituents : N-1 = (4-chlorophenyl)methyl + cyclopentyl; N'- = phenyl.
  • Application : Fungicide against Rhizoctonia solani.
  • Key Findings: Non-systemic fungicide with protectant activity linked to its chlorophenyl and cyclopentyl groups .
  • Comparison : The absence of aromatic chlorine in the target compound may limit fungicidal efficacy but reduce toxicity risks .

Q & A

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability.
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility.

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